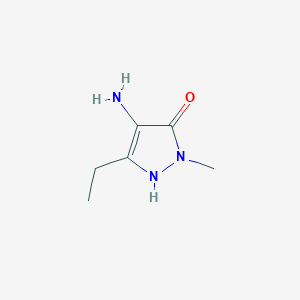

4-amino-3-ethyl-1-methyl-1H-pyrazol-5-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H11N3O |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

4-amino-5-ethyl-2-methyl-1H-pyrazol-3-one |

InChI |

InChI=1S/C6H11N3O/c1-3-4-5(7)6(10)9(2)8-4/h8H,3,7H2,1-2H3 |

InChI Key |

AMTOSGXZZADFQQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=O)N(N1)C)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Amino 3 Ethyl 1 Methyl 1h Pyrazol 5 Ol and Its Analogs

Established Synthetic Routes to 4-Aminopyrazol-5-ols

Traditional methods for synthesizing the 4-aminopyrazol-5-ol core often rely on foundational reactions in heterocyclic chemistry, providing reliable and well-understood pathways to these compounds.

Cyclization Reactions Involving Hydrazine (B178648) Derivatives and β-Diketones or β-Keto Esters

The most fundamental and widely utilized method for constructing the pyrazole (B372694) ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound, such as a β-diketone or a β-keto ester. ijpcbs.commdpi.com This reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the final pyrazole product. nih.gov

To obtain 4-aminopyrazol-5-ol derivatives, this reaction is adapted by using appropriately substituted β-keto esters. Specifically, the cyclization of 2-amino-3-oxo esters with hydrazine derivatives provides a direct route to 4-aminopyrazol-5-ol hydrochlorides. nih.gov The amino group at the C2 position of the keto ester becomes the 4-amino substituent on the resulting pyrazolone (B3327878) ring. This method is versatile, allowing for variation in the substituents on both the hydrazine and the β-keto ester, thus enabling the synthesis of a diverse library of analogs. For instance, reacting ethyl 2-amino-3-oxopentanoate with methylhydrazine would be a direct pathway to 4-amino-3-ethyl-1-methyl-1H-pyrazol-5-ol.

Reduction of 4-Hydroxyiminopyrazol-5-ones

A highly effective and frequently employed strategy for the synthesis of 4-aminopyrazol-5-ols is the chemical reduction of 4-hydroxyiminopyrazol-5-ones. mdpi.comnih.gov These precursors are readily prepared, often by nitrosation of the corresponding pyrazol-5-one at the C4 position. The subsequent reduction of the oxime group (-C=N-OH) to a primary amine (-CH-NH2) furnishes the target 4-aminopyrazol-5-ol.

Several reducing agents have been successfully applied for this transformation. A common method involves the use of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, which efficiently converts the hydroxyimino group to the amino group, yielding the product as a hydrochloride salt. mdpi.com An alternative approach is catalytic hydrogenation, where the 4-hydroxyiminopyrazolone is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. nih.govmdpi.com This method is particularly useful as it can facilitate the isolation of the resulting amine salts. mdpi.com

| Precursor | Reducing Agent/System | Product | Reference |

|---|---|---|---|

| 4-hydroxyiminopyrazol-5-ones | Tin(II) chloride in conc. HCl | 4-aminopyrazol-5-ol hydrochlorides | mdpi.com |

| 4-hydroxyiminopyrazol-5-ones | H₂, Pd/C in EtOH-HCl | 4-aminopyrazol-5-ol hydrochlorides | mdpi.com |

| 1-(sulfonated phenyl)-4-hydroxyiminopyrazolones | Zinc in HCl/Acetic acid | 1-(sulfonated phenyl)-4-amino-5-pyrazolones | nih.gov |

| N-glycoconjugated 4-hydroxyiminopyrazolones | Zinc in Methanol/NH₄Cl | N-glycoconjugated 4-amino-3-methyl-5-pyrazolones | nih.gov |

Multicomponent Reaction Strategies for Pyrazolone Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. rsc.org Various MCRs have been developed for the synthesis of pyrazole and pyrazolone derivatives.

One notable example is the four-component reaction involving aldehydes, malononitrile (B47326), a β-ketoester (like ethyl acetoacetate), and a hydrazine. nih.govbeilstein-journals.org In this process, the hydrazine and β-ketoester first react to form a pyrazolone intermediate in situ. beilstein-journals.org Simultaneously, the aldehyde and malononitrile undergo a Knoevenagel condensation. A subsequent Michael addition and cyclization lead to complex fused heterocyclic systems like dihydropyrano[2,3-c]pyrazoles. nih.govbeilstein-journals.org By carefully selecting the starting materials, this strategy can be tailored to produce aminopyrazole derivatives. For instance, the three-component condensation of phenyl hydrazines, aldehydes, and malononitrile is a known route to 5-aminopyrazole-4-carbonitriles. rsc.org These MCRs often proceed with high yields and can be performed using environmentally benign solvents like water, making them attractive for green chemistry applications. preprints.org

Advanced Synthetic Approaches

To overcome the limitations of classical methods and improve sustainability and efficiency, advanced synthetic strategies, particularly those employing catalysts, have been developed.

Green Chemistry Principles in Synthesis

The application of green chemistry principles is paramount in modern organic synthesis to minimize environmental impact. researchgate.net Methodologies such as microwave irradiation, ultrasonication, solvent-free reactions, and the use of aqueous media are being increasingly adopted for the synthesis of pyrazoles. researchgate.netnih.gov

Solvent-free, or solid-state, synthesis is a key green chemistry technique that reduces pollution and costs associated with solvent use. sci-hub.se The synthesis of pyrazole derivatives has been successfully achieved under solvent-free conditions, often facilitated by grinding or heating. sci-hub.sersc.orgrsc.org For instance, the condensation of a diketone and a hydrazine in the presence of a catalytic amount of sulfuric acid at room temperature afforded pyrazole derivatives in high yields without the need for a solvent. rsc.org

Another approach involves the use of grinding with a catalyst, such as p-toluenesulfonic acid (PTSA), to synthesize NH-pyrazoles from β-dimethylaminovinylketones and hydrazine sulfate, achieving yields of up to 90% in as little as 6-12 minutes. sci-hub.se Similarly, pyrazole chalcones have been synthesized by grinding pyrazole aldehydes and acetophenones with activated barium hydroxide (B78521), resulting in yields above 90% within 5-10 minutes. sci-hub.se The synthesis of pyranopyrazoles has also been effectively conducted under solvent-free conditions at 80 °C using a recyclable yttrium iron garnet (Y3Fe5O12; YIG) nanocatalyst, which maintained its activity for up to eight runs. nih.gov

Table 2: Examples of Solvent-Free Pyrazole Synthesis

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reaction Time |

| β-dimethylaminovinylketones, hydrazine sulfate | p-toluenesulfonic acid (grinding) | NH-pyrazoles | 90 | 6-12 min |

| Pyrazole aldehydes, acetophenones | Activated barium hydroxide (grinding) | Pyrazole chalcones | >90 | 5-10 min |

| Hydrazine hydrate (B1144303), ethyl acetoacetate (B1235776), malononitrile, substituted aldehydes | Yttrium iron garnet (YIG) nanocatalyst (80 °C) | Pyranopyrazoles | Excellent | 20 min |

Data compiled from various green synthesis reports. nih.govsci-hub.se

Photochemical methods offer a powerful and often green alternative to traditional thermal reactions in organic synthesis. researchgate.net The use of light to induce reactions can lead to unique chemical transformations under mild conditions. worktribe.com For the synthesis of pyrazoles, photoclick chemistry has been employed, involving the 1,3-dipolar cycloaddition between alkynes and nitrilimines generated in situ from the photochemical activation of 2,5-disubstituted tetrazoles. researchgate.netnih.gov

A domino sequence involving a photoinduced 1,3-dipolar cycloaddition followed by a photoredox-catalyzed formyl fragmentation has been developed for the regioselective synthesis of pyrazoles. acs.org This method utilizes α,β-unsaturated aldehydes as synthetic equivalents of alkynes, with the aldehyde group acting as a photoremovable directing group. acs.org The process is notable for its use of an inexpensive organic photocatalyst like eosin (B541160) Y under visible-light irradiation. acs.org The involvement of radical intermediates in such photochemical reactions has been suggested by experiments showing that the reaction is slowed in the presence of a radical scavenger like TEMPO. acs.org

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the target compound while minimizing byproducts and waste. researchgate.net Factors such as the choice of catalyst, solvent, temperature, and reaction time are systematically varied to find the most efficient synthetic protocol. mdpi.com

For instance, in the synthesis of pyrazole-based pyrido[2,3-d]pyrimidine-diones, a five-component reaction was optimized by testing various catalysts and solvents, with nano ZnO and L-proline in water being identified as a high-yielding system. researchgate.net Similarly, the synthesis of 1,3,5-substituted pyrazoles from substituted acetylacetone (B45752) and hydrazines was optimized by screening different solvents and catalysts, with ethylene (B1197577) glycol at room temperature proving to be effective. mdpi.com

Temperature can also be a critical parameter for controlling the outcome of a reaction. A temperature-controlled divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles has been developed, where simply adjusting the reaction temperature allows for the selective formation of either product from the same starting materials without the need for transition-metal catalysts or oxidants. nih.gov The synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) was optimized by varying the catalyst, with 10% sodium acetate (B1210297) in 70% ethanol (B145695) at room temperature providing the best results. nih.gov

The use of flow chemistry is another strategy for optimizing reaction conditions, offering precise control over parameters like temperature, pressure, and residence time, which can lead to improved yields and safety, especially when dealing with potentially hazardous intermediates like diazo compounds. nih.gov

Table 3: Optimization of a Five-Component Reaction for Pyrazolo[4ˊ,3ˊ:5,6]pyrido[2,3-d]pyrimidinedione Derivatives

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| L-proline | H2O | Reflux | 5 | 93 |

| Nano ZnO | H2O | Reflux | 6 | 95 |

| L-proline | EtOH | Reflux | 10 | 75 |

| Nano ZnO | EtOH | Reflux | 12 | 80 |

| L-proline | CH3CN | Reflux | 12 | 60 |

| Nano ZnO | CH3CN | Reflux | 15 | 65 |

| None | H2O | Reflux | 24 | Trace |

Data adapted from a study on the synthesis of pyrazolo[4ˊ,3ˊ:5,6]pyrido[2,3-d]pyrimidinedione derivatives. researchgate.net

Regioselectivity and Stereocontrol in Pyrazole Ring Formation

Regioselectivity and stereocontrol are fundamental challenges in the synthesis of substituted pyrazoles, as the reaction of unsymmetrical precursors can lead to a mixture of isomers. organic-chemistry.orgthieme.de The primary method for pyrazole synthesis involves the cyclocondensation of a hydrazine derivative with a 1,3-difunctional compound. mdpi.com The regiochemical outcome of this reaction is influenced by the nature of the substituents on both reactants and the reaction conditions. researchgate.net

For example, in the reaction of β-keto trifluoromethyl diazo entities, the regioselectivity of the cyclization can be controlled to produce 3-CF3 pyrazoles. nih.gov Similarly, the reaction of 1,3-diketones with arylhydrazines in N,N-dimethylacetamide at room temperature has been shown to be highly regioselective, affording 1-aryl-3,4,5-substituted pyrazoles in high yields. mdpi.com

One-pot procedures have been developed for the regioselective synthesis of highly functionalized anilino-pyrazoles by the sequential condensation of active methylene (B1212753) reagents, isothiocyanates, and substituted hydrazines. researchgate.net The regiochemistry of the resulting pyrazole ring can be determined by techniques such as X-ray crystallography and 1H NOE experiments. rsc.org

Stereocontrol is particularly relevant in the synthesis of pyrazole derivatives with stereocenters. A switchable synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles has been developed through the Michael addition of pyrazoles to conjugated carbonyl alkynes. nih.gov The stereochemical outcome is controlled by the presence or absence of Ag2CO3; its absence leads to the thermodynamically stable (E)-isomer, while its presence yields the (Z)-isomer. nih.gov This method also demonstrates high regioselectivity when using asymmetrically substituted pyrazoles. nih.gov

Industrial Production Methodologies and Scalability Considerations for Pyrazolone Derivatives

The industrial synthesis of pyrazolone derivatives, including analogs of this compound, is centered on cost-effectiveness, safety, high yield, and environmental sustainability. Methodologies are chosen based on the availability of starting materials, the simplicity of the process, and the ease of scale-up.

The foundational and most prevalent industrial method for producing 5-pyrazolones is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative. mdpi.comresearchgate.net For instance, the synthesis of the widely used compound Edaravone (3-methyl-1-phenyl-5-pyrazolone) is achieved by reacting ethyl acetoacetate with phenylhydrazine. researchgate.netmdpi.com This method is highly adaptable for producing a variety of substituted pyrazolones by selecting different β-ketoesters and hydrazines. Industrially, these reactions are typically performed in large batch reactors, often using solvents like ethanol or acetic acid. mdpi.comorientjchem.org

An alternative industrial route that avoids the use of β-ketoesters involves the oxidation of pyrazolidones. A patented process describes the treatment of a pyrazolidone with hydrogen peroxide in an alkaline medium to yield the corresponding pyrazolone. google.com This method is presented as a potentially cheaper route for certain valuable compounds used as intermediates in the synthesis of azo dyestuffs. google.com The process involves careful control of pH and temperature to ensure high yields and minimize side reactions. google.com

For more complex substituted pyrazolones, such as those with an amino group at the 4-position, multi-step syntheses are common. A patented method for a close analog, 4-amino-1-methyl-3-n-propyl-pyrazole-5-carboxamide, highlights an industrial approach. google.com The process starts with ethyl 1-methyl-3-n-propylpyrazole-5-carboxylate, which undergoes bromination at the 4-position, followed by amination to introduce the amino group. google.com This method is described as being safer, more efficient, and more environmentally friendly, making it well-suited for industrial production compared to older routes that might use harsh nitrating acids or corrosive reagents like thionyl chloride. google.com

Scalability Considerations

Scaling up the production of pyrazolone derivatives from the laboratory to an industrial scale presents several challenges. Key considerations include:

Reaction Kinetics and Heat Management: The condensation reaction between hydrazines and β-ketoesters is often exothermic. On a large scale, efficient heat removal is critical to prevent runaway reactions and the formation of impurities. Industrial reactors are equipped with advanced cooling systems and temperature monitoring to maintain optimal conditions.

Reagent Handling and Safety: Many hydrazines are toxic and require specialized handling procedures. Industrial settings employ closed systems to minimize operator exposure. Similarly, the use of reagents like bromine or strong acids and bases necessitates corrosion-resistant equipment and robust safety protocols. google.com

Process Efficiency and Atom Economy: Modern industrial chemistry emphasizes "green" principles. Multicomponent reactions (MCRs), where three or more reactants combine in a single step, are gaining attention for their high atom economy and operational simplicity. mdpi.com These one-pot syntheses can significantly reduce waste, energy consumption, and production time. mdpi.com

Downstream Processing and Purification: Isolation and purification of the final product are critical steps. Industrial processes favor crystallization over chromatographic methods, which are generally not feasible for large quantities. The choice of solvent for reaction and crystallization is crucial for achieving high purity and yield while considering environmental impact and solvent recovery. orientjchem.org

Technological Innovations: To enhance efficiency and scalability, advanced manufacturing technologies are being explored. Continuous flow synthesis, using microreactors or macro-microreactors, offers superior control over reaction parameters, improved safety, and easier scale-up compared to traditional batch processing. researchgate.net Microwave-assisted synthesis has also been shown to accelerate reactions and improve yields, although its application on a very large industrial scale can be challenging. researchgate.netrsc.org

The following tables summarize key aspects of industrial production methodologies for pyrazolone derivatives.

Table 1: Comparison of Industrial Synthesis Routes for Pyrazolones

| Method | Starting Materials | Key Features | Industrial Advantages | Scalability Challenges |

| Knorr Condensation | Hydrazine derivative, β-ketoester | Well-established, versatile, single-step cyclization. researchgate.netorientjchem.org | High reliability, readily available starting materials. | Exothermic reaction control, handling of toxic hydrazines. |

| Pyrazolidone Oxidation | Pyrazolidone, Hydrogen Peroxide | Avoids β-ketoesters, uses a common oxidizing agent. google.com | Potentially lower cost for specific derivatives. google.com | Peroxide handling, pH and temperature control. |

| Multi-step Synthesis (e.g., for 4-amino analogs) | Substituted pyrazole carboxylate | Allows for precise functionalization of the pyrazole ring. google.com | High purity of complex products, defined regiochemistry. | Multiple steps reduce overall yield, process complexity. |

| Multicomponent Reactions (MCRs) | Aldehyde, β-ketoester, hydrazine, etc. | One-pot synthesis, high atom economy. mdpi.com | Reduced waste, time, and energy consumption. mdpi.com | Optimization can be complex, potential for side products. |

Table 2: Research Findings on Scalable Pyrazolone Synthesis

| Pyrazolone Derivative | Synthesis Method | Catalyst/Reagents | Yield | Scale | Source |

| 1H-Pyrazole | Zinc-catalysed (3+2) cycloaddition | Zinc, Enaminone, Tosylhydrazide | High | Not specified | researchgate.net |

| 3-Methyl-1-(4'-sulphophenyl)-5-pyrazolone | Pyrazolidone Oxidation | Hydrogen Peroxide, NaOH, HCl | 82.4% | "280 parts" | google.com |

| Edaravone (3-Methyl-1-phenyl-5-pyrazolone) | Microwave-assisted condensation | None (neat reaction) | 82% | Not specified | researchgate.net |

| 4-Amino-1-methyl-3-n-propyl-pyrazole-5-carboxamide | Bromination and Amination | Bromine, Ammonia | Not specified | Industrial potential | google.com |

| Pyrazolo[4,3-b]pyridine scaffold | Microwave-assisted synthesis | Toluene (B28343)/Dioxane | 43-83% | Not specified | rsc.org |

Tautomerism and Conformational Analysis of 4 Amino 3 Ethyl 1 Methyl 1h Pyrazol 5 Ol

Annular Prototropic Tautomerism in Pyrazolones

Annular prototropic tautomerism is a characteristic feature of pyrazole-based systems, involving the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. bohrium.comjocpr.com This phenomenon leads to different isomers with distinct electronic and chemical properties. In N-unsubstituted pyrazoles, this equilibrium can result in a rapid exchange of the proton between the N1 and N2 positions. nih.gov However, in the case of 4-amino-3-ethyl-1-methyl-1H-pyrazol-5-ol, the nitrogen at position 1 is substituted with a methyl group, which precludes the typical annular tautomerism involving proton migration between the ring nitrogens. Instead, the tautomerism is focused on the interplay between functional groups attached to the pyrazole core.

Keto-Enol Tautomeric Equilibrium

Pyrazol-5-ones can undergo keto-enol tautomerism, a process involving the interconversion between a ketone (keto form) and an enol (alcohol) form. nih.gov For this compound, this equilibrium would exist between the pyrazol-5-ol (enol) form and a corresponding pyrazol-5-one (keto) form. The stability of these tautomers is governed by factors such as the solvent, temperature, and the electronic nature of the substituents on the pyrazole ring. jocpr.commdpi.com

Theoretical studies using Density Functional Theory (DFT) have shown that for many pyrazolone (B3327878) derivatives, the relative stability of the keto and enol forms is highly dependent on the specific substitution pattern and the surrounding medium. nih.govkashanu.ac.ir In some cases, the keto form is heavily favored, while in others, the enol form predominates. nih.gov The presence of an amino group at the C4 position and an ethyl group at the C3 position in the target molecule will influence this equilibrium. Electron-donating groups can affect the electron density distribution in the ring and, consequently, the stability of the different tautomers. nih.gov

Amino-Imine Tautomerism at Position 4

In addition to keto-enol tautomerism, the presence of an amino group at position 4 introduces the possibility of amino-imine tautomerism. This involves the migration of a proton from the amino group to a ring nitrogen or the exocyclic oxygen, resulting in an imine form. Theoretical and experimental studies on related aminopyrazole systems have confirmed the existence of such equilibria. researchgate.net The relative stability of the amino and imine tautomers is sensitive to the electronic properties of other substituents on the ring and the solvent environment. researchgate.net For instance, in some 4-substituted 3(5)-aminopyrazoles, the equilibrium can shift towards the more polar tautomer in polar solvents. researchgate.net

Solvent-Dependent Tautomeric Equilibria and Their Influence

The solvent plays a critical role in determining the predominant tautomeric form of pyrazolone derivatives. kashanu.ac.irnih.gov The equilibrium between different tautomers can be significantly shifted by changing the polarity and hydrogen-bonding capability of the solvent. nih.govresearchgate.net Polar solvents tend to stabilize more polar tautomers, while nonpolar solvents may favor less polar forms. researchgate.netnih.gov

Table 1: Expected Predominant Tautomers in Different Solvents

| Solvent Type | Expected Predominant Tautomer(s) | Rationale |

| Polar Protic (e.g., Water, Ethanol) | Hydroxy (enol) and Amino forms | Stabilization through intermolecular hydrogen bonding with the solvent. nih.govrsc.org |

| Polar Aprotic (e.g., DMSO, Acetone) | Keto and potentially Imino forms | Stabilization of polar forms through dipole-dipole interactions. nih.govnih.gov |

| Nonpolar (e.g., Chloroform, Hexane) | Forms stabilized by intramolecular H-bonds | Intramolecular interactions are more significant in the absence of strong solvent interactions. researchgate.net |

Impact of Intramolecular Hydrogen Bonding on Tautomeric Stability

Intramolecular hydrogen bonding can be a key factor in stabilizing specific tautomeric forms of pyrazolones. researchgate.net In this compound, the proximity of the amino group at C4 and the hydroxyl/keto group at C5 allows for the formation of an intramolecular hydrogen bond. This interaction can significantly influence the relative energies of the tautomers. researchgate.net

For example, a hydrogen bond between the amino group (as a donor) and the oxygen of the carbonyl group (as an acceptor) in the keto tautomer could enhance its stability. Conversely, in the enol form, a hydrogen bond could form between the hydroxyl group and the nitrogen of the amino group. The strength of these intramolecular hydrogen bonds, and thus their stabilizing effect, will depend on the geometry of the molecule and the electronic character of the substituents. nih.gov DFT calculations on related systems have shown that the presence of an intramolecular hydrogen bond can be a determining factor in the preference for one tautomer over another. researchgate.net

Conformational Landscape and Molecular Flexibility Studies

The conformational landscape of this compound is determined by the rotational freedom around the single bonds, particularly involving the ethyl group at C3 and the amino group at C4. The orientation of these substituents relative to the pyrazole ring can give rise to different conformers with varying energies.

Computational studies on substituted pyrazolones have shown that even seemingly minor changes in substituent orientation can lead to significant differences in stability. bohrium.com The planarity of the pyrazole ring is generally maintained, but the exocyclic groups can adopt various conformations. kashanu.ac.ir For the ethyl group, rotation around the C-C bond will lead to different staggered and eclipsed conformations. The preferred conformation will be the one that minimizes steric hindrance with the adjacent methyl group on the N1 nitrogen and the amino group at C4.

Table 2: Summary of Key Molecular Moieties and their Conformational Influence

| Moiety | Rotational Freedom | Potential Interactions | Impact on Conformation |

| Ethyl group at C3 | Rotation around C-C bond | Steric interactions with N1-methyl and C4-amino groups. | Influences the overall shape and steric accessibility of the molecule. |

| Amino group at C4 | Rotation around C-N bond | Intramolecular hydrogen bonding with the C5-hydroxyl/keto group. | Can lead to a more rigid, planar structure stabilized by the hydrogen bond. bohrium.com |

| Methyl group at N1 | Rotation around N-C bond | Steric interactions with the C5-hydroxyl/keto group and the C3-ethyl group. | Affects the orientation of adjacent substituents. |

Structural Elucidation and Spectroscopic Characterization of 4 Amino 3 Ethyl 1 Methyl 1h Pyrazol 5 Ol and Its Derivatives

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map electron density and thereby determine precise bond lengths, bond angles, and torsional angles.

For 4-amino-3-ethyl-1-methyl-1H-pyrazol-5-ol, a single-crystal X-ray diffraction study would definitively confirm the substitution pattern on the pyrazole (B372694) ring. It would also elucidate the solid-state tautomeric form, revealing whether the molecule exists as the hydroxyl (-OH) tautomer or one of its pyrazolone (B3327878) keto forms. The crystal structure of pyrazole derivatives reveals a planar five-membered aromatic ring. researchgate.net

Furthermore, this technique provides critical insights into intermolecular interactions. In the crystal lattice of this compound, extensive hydrogen bonding networks are expected. These could involve the amino group (N-H) acting as a donor and the pyrazole ring nitrogens or the hydroxyl/carbonyl oxygen acting as acceptors. Such interactions are commonly observed in related structures, where molecules often form sheets or complex three-dimensional networks through N—H···N and N—H···S or N—H···O hydrogen bonds. nih.govresearchgate.netnih.gov The analysis of these non-covalent interactions is crucial for understanding the physical properties of the compound, such as its melting point and solubility.

Below is a table of representative crystallographic data for a related aminopyrazole derivative, illustrating the type of information obtained from an X-ray analysis.

Table 1: Example Crystal Structure Data for an Aminopyrazole Derivative

| Parameter | Value for 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione researchgate.net |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2/n |

| a (Å) | 11.3278 (4) |

| b (Å) | 8.3970 (3) |

| c (Å) | 15.4427 (5) |

| β (°) | 109.053 (1) |

| Volume (ų) | 1388.43 (8) |

| Key Interactions | Molecules linked by N—H⋯N and N—H⋯S hydrogen bonds, generating sheets. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating molecular structures in solution. bohrium.com It provides detailed information about the chemical environment of specific nuclei, such as ¹H (proton) and ¹³C (carbon-13), allowing for the mapping of atomic connectivity and the differentiation of isomers.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

The N-methyl group would likely appear as a sharp singlet. The ethyl group at the C3 position would present as a characteristic quartet for the methylene (B1212753) (-CH₂) protons coupled to the three methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the two methylene protons. The protons of the amino (-NH₂) group and the hydroxyl (-OH) group (if present in that tautomeric form) would typically appear as broad singlets, and their chemical shifts can be highly dependent on solvent, concentration, and temperature.

The following table outlines the expected ¹H NMR chemical shifts for the target molecule, based on data from analogous structures. rsc.orgnih.gov

Table 2: Expected ¹H NMR Chemical Shifts (δ) for this compound

| Proton Group | Expected Chemical Shift (ppm) | Multiplicity | Expected Integration |

|---|---|---|---|

| N-CH₃ | 3.5 - 4.0 | Singlet (s) | 3H |

| -CH₂CH₃ (Ethyl) | 2.4 - 2.8 | Quartet (q) | 2H |

| -CH₂CH₃ (Ethyl) | 1.1 - 1.4 | Triplet (t) | 3H |

| -NH₂ | 3.5 - 5.5 (variable) | Broad Singlet (br s) | 2H |

| -OH (if present) | 5.0 - 9.0 (variable) | Broad Singlet (br s) | 1H |

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment (e.g., hybridization, attachment to electronegative atoms).

For this compound, signals would be expected for the N-methyl carbon, the two carbons of the ethyl group, and the three carbons of the pyrazole ring (C3, C4, and C5). The chemical shift of the C5 carbon would be particularly informative for identifying the dominant tautomer in solution. A signal in the range of 150-165 ppm might suggest a C-O bond (the -ol form), whereas a signal further downfield (>170 ppm) could indicate a C=O bond (a pyrazolone form). Data from related pyrazole structures provide a basis for these assignments. rsc.orgktu.edumdpi.com

Table 3: Expected ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| N-CH₃ | 30 - 40 |

| -CH₂CH₃ (Ethyl) | 18 - 25 |

| -CH₂CH₃ (Ethyl) | 10 - 15 |

| Pyrazole C3-Et | ~145 |

| Pyrazole C4-NH₂ | ~120 |

| Pyrazole C5-OH/(=O) | 150 - 175 (Tautomer dependent) |

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and for unambiguously establishing the molecular structure. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY would confirm the coupling between the -CH₂- and -CH₃ protons of the ethyl group.

HSQC would correlate each proton signal with the signal of the carbon to which it is directly attached (e.g., N-CH₃ proton to N-CH₃ carbon).

HMBC reveals longer-range (2-3 bond) couplings between protons and carbons. This is invaluable for confirming the substitution pattern. For instance, correlations would be expected from the N-methyl protons to the C5 carbon of the pyrazole ring.

Furthermore, the study of tautomerism in pyrazoles is a well-established application of NMR. bohrium.com The existence of this compound as either the -ol or one of several pyrazolone tautomers can be investigated using variable temperature NMR or by employing ¹⁵N NMR spectroscopy. ¹⁵N NMR is particularly powerful as the chemical shifts of the two ring nitrogen atoms are highly sensitive to their bonding environment (i.e., "pyrrole-like" vs. "pyridine-like"), providing a direct probe of the tautomeric state. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of IR radiation at frequencies corresponding to the vibrations of specific bonds. The IR spectrum of this compound would display characteristic absorption bands that serve as a fingerprint for its key structural features.

The presence of a primary amino (-NH₂) group would be confirmed by two distinct, sharp to medium absorption bands in the 3500-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. rsc.orgnih.gov The tautomeric form would be distinguishable by the presence of either a broad O-H stretching band around 3600-3200 cm⁻¹ for the pyrazol-5-ol form or a strong, sharp C=O stretching band around 1700-1650 cm⁻¹ for a pyrazolone form. Other expected signals include C-H stretches for the aliphatic methyl and ethyl groups below 3000 cm⁻¹, and C=N/C=C stretching vibrations from the pyrazole ring in the 1650-1500 cm⁻¹ region. researchgate.net

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amino (N-H) | Asymmetric & Symmetric Stretch | 3500 - 3300 (two bands) | Medium |

| Hydroxyl (O-H) | Stretch | 3600 - 3200 | Broad, Strong |

| Carbonyl (C=O) | Stretch (in pyrazolone tautomer) | 1700 - 1650 | Strong |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |

| Pyrazole Ring (C=N, C=C) | Stretch | 1650 - 1500 | Medium-Strong |

| Amino (N-H) | Bend (Scissoring) | ~1600 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern.

For this compound (C₆H₁₁N₃O), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion (M⁺˙). The nominal molecular weight is 141.17 g/mol .

Electron-impact (EI) mass spectrometry would induce fragmentation, providing a characteristic pattern. The fragmentation of pyrazoles is known to involve cleavage of the N-N bond and other ring fissions. rsc.orgresearchgate.net For the target molecule, characteristic fragmentation pathways could include:

Loss of an ethyl radical (•CH₂CH₃): Resulting in an [M - 29]⁺ peak.

Loss of carbon monoxide (CO): An [M - 28]⁺ peak would be strong evidence for the presence of the pyrazolone tautomer.

Cleavage of the pyrazole ring: Leading to various smaller fragments characteristic of the pyrazole core structure.

These fragmentation patterns help to confirm the nature and position of the substituents on the pyrazole ring. researchgate.net

Table 5: Potential Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity | Proposed Neutral Loss |

|---|---|---|

| 141 | [M]⁺˙ (Molecular Ion) | - |

| 112 | [M - C₂H₅]⁺ | Ethyl radical (•C₂H₅) |

| 113 | [M - CO]⁺˙ | Carbon Monoxide (CO) |

| 98 | [M - HNCO]⁺˙ | Isocyanic Acid (HNCO) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomeric Shifts

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic transitions within a molecule and studying tautomeric equilibria in solution. For pyrazole derivatives, the absorption bands observed in the UV-Vis spectrum typically arise from π–π* and n–π* transitions. The pyrazole ring and its substituents contain π electrons and non-bonding (n) electrons (on nitrogen and oxygen atoms), which can be excited to higher energy anti-bonding orbitals.

The position and intensity of these absorption bands are sensitive to the molecular structure and the solvent environment. For instance, the UV-Vis spectrum of a 4-aminoantipyrine (B1666024) derivative, which shares the pyrazolone core, showed an absorption band at 258 nm attributed to π–π* transitions of the aromatic rings and a second band at 397 nm due to n–π* transitions of the C=O and C=N bonds. nih.gov

A critical application of UV-Vis spectroscopy in the study of pyrazol-5-ol compounds is the elucidation of their tautomeric forms. Pyrazol-5-ones can exist in several tautomeric forms, such as the OH-form (enol), NH-form (keto), and CH-form (keto). researchgate.netresearchgate.net The equilibrium between these forms is influenced by factors like the nature of substituents and the polarity of the solvent. researchgate.net

Table 1: Representative UV-Vis Absorption Data for Pyrazole Derivatives

| Compound | Solvent | λmax (nm) | Transition | Reference |

|---|---|---|---|---|

| 1-Methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one Derivative | Chloroform | 258 | π–π* | nih.gov |

| 397 | n–π* | nih.gov | ||

| Pyrazole Azo Dye (4a) | Ethanol (B145695) | 216 | π–π* (pyrazole) | nih.gov |

| 345 | Azo group | nih.gov | ||

| Pyrazole Azo Dye (4b) | Ethanol | 235 | π–π* (pyrazole) | nih.gov |

Other Advanced Characterization Techniques

Beyond standard spectroscopic methods like NMR and IR, a suite of other advanced techniques is employed to provide a complete structural and physicochemical profile of a compound and its derivatives.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of elements such as carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity. This method is routinely used to characterize newly synthesized pyrazole derivatives. nih.govresearchgate.net

Table 2: Representative Elemental Analysis Data for Pyrazole Derivatives

| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|

| Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate | C₁₃H₁₅N₃O₄S | C: 50.47, H: 4.89, N: 13.58 | C: 50.49, H: 4.90, N: 13.55 | nih.gov |

Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Energy-Dispersive X-ray Spectroscopy (EDX)

These techniques are primarily used to characterize the morphology, microstructure, and elemental composition of solid materials.

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. In the context of pyrazole derivatives, SEM could be used to study the crystal habit and surface morphology of the solid compound or materials synthesized from it. researchgate.net

Transmission Electron Microscopy (TEM) is used to visualize the internal structure of a sample. It would be relevant for characterizing nanoparticles or thin films made from pyrazole-based materials.

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often coupled with SEM or TEM. An EDX analysis of a pyrazole derivative would confirm the presence of expected elements like carbon, nitrogen, and oxygen in the sample. mdpi.com

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is a valuable tool for assessing the thermal stability of a compound. The TGA curve provides information about decomposition temperatures, the presence of residual solvents or water, and the composition of multi-component systems. Studies on energetic compounds containing pyrazole rings, such as trinitropyrazoles, have utilized TGA to determine their decomposition kinetics and thermal stability. researchgate.net The analysis of pyrazole-tetrazole hybrids also points to good thermal stability due to the high aromaticity of the heterocyclic systems. mdpi.com For a compound like this compound, TGA would reveal the temperature at which it begins to decompose and whether the decomposition occurs in single or multiple steps.

Vibrating Sample Magnetometry (VSM)

Vibrating Sample Magnetometry (VSM) is a technique used to measure the magnetic properties of materials. This analysis is not typically relevant for simple organic molecules like this compound, which are expected to be diamagnetic. However, VSM becomes a crucial characterization tool when pyrazole derivatives are used as ligands to form coordination complexes with paramagnetic metal ions or when they are incorporated into magnetic materials. For instance, a magnetic biocatalyst incorporating aminated starch, used in the synthesis of pyrazolone derivatives, was characterized by VSM to confirm its magnetic properties, which are essential for its recovery and reuse. mdpi.com

Reactivity and Reaction Mechanisms of 4 Amino 3 Ethyl 1 Methyl 1h Pyrazol 5 Ol

Nucleophilic Reactivity of the Amino Group at Position 4

The exocyclic amino group at the C4 position of the pyrazole (B372694) ring is a key center for nucleophilic reactions. Its reactivity is influenced by the electronic properties of the heterocyclic ring system. This group readily participates in a variety of chemical transformations, including alkylation, acylation, condensation, and diazotization reactions.

The amino group of 4-aminopyrazole derivatives can undergo N-alkylation with various alkylating agents. researchgate.net While the pyrazole ring itself contains nitrogen atoms that can be alkylated, reactions can be directed towards the exocyclic amino group under specific conditions. The reaction typically involves the nucleophilic attack of the amino nitrogen on an electrophilic carbon atom of an alkyl halide or another suitable alkylating agent.

For instance, the reaction with alkyl halides (R-X) in the presence of a base would lead to the formation of mono- and di-alkylated products. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions.

Table 1: Alkylation of the Amino Group

| Reactant | Reagent | Product |

|---|---|---|

| 4-amino-3-ethyl-1-methyl-1H-pyrazol-5-ol | Alkyl Halide (R-X) / Base | 4-(alkylamino)-3-ethyl-1-methyl-1H-pyrazol-5-ol |

The reaction mechanism proceeds via a standard nucleophilic substitution (SN2) pathway, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkylating agent, displacing the leaving group.

N-acylation of the amino group is a common transformation that yields the corresponding amide derivatives. This reaction is typically carried out using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base to neutralize the acid byproduct. The resulting N-acyl pyrazoles are important intermediates in organic synthesis.

The reaction of this compound with an acyl chloride (R-COCl), for example, would produce a 4-acetamido-3-ethyl-1-methyl-1H-pyrazol-5-ol derivative. The selectivity of acylation at the C4-amino group over the O-acylation at the C5-hydroxyl group can often be controlled by the reaction conditions. In some heterocyclic systems, C-acylation at the C4 position can also occur, particularly with pyrazol-5-one tautomers under specific conditions. rsc.org

Table 2: Acylation of the Amino Group

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Acyl Chloride (RCOCl) / Base | 4-acylamino-3-ethyl-1-methyl-1H-pyrazol-5-ol |

The primary amino group at position 4 readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. researchgate.netscience.gov This reaction is typically catalyzed by acid and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

The formation of Schiff bases is a versatile method for introducing a wide range of substituents onto the pyrazole core. ekb.eg These compounds are of significant interest due to their diverse applications. For example, the condensation of this compound with a substituted benzaldehyde (B42025) would yield the corresponding N-benzylidene-4-amino-3-ethyl-1-methyl-1H-pyrazol-5-ol. nih.gov In some cases, particularly with aminotriazoles, stable hemiaminal intermediates can be isolated. nih.gov

Table 3: Schiff Base Formation

| Reactant | Reagent | Product Type |

|---|---|---|

| This compound | Aldehyde (R-CHO) | Schiff Base (Imine) |

The 4-amino group can be converted into a diazonium salt through a process called diazotization. This reaction involves treating the aminopyrazole with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C).

The resulting pyrazolediazonium salt is an electrophilic species that can subsequently react with electron-rich aromatic or heterocyclic compounds in a reaction known as azo coupling. researchgate.net For example, coupling the diazonium salt of this compound with phenols, naphthols, or other activated aromatic systems yields highly colored azo compounds. researchgate.netmdpi.com These azo-dyes containing a pyrazole moiety have applications as colorants.

Reaction Scheme:

Diazotization: 4-aminopyrazole + NaNO₂/HCl → Pyrazolediazonium chloride

Azo Coupling: Pyrazolediazonium chloride + Coupling Agent (e.g., Phenol) → Azo Compound

Reactivity of the Hydroxyl Group at Position 5

The hydroxyl group at the C5 position exhibits reactivity characteristic of both alcohols and enols, due to the tautomerism between the pyrazol-5-ol and pyrazol-5-one forms. This duality allows it to participate in reactions such as O-alkylation, O-acylation, and oxidation.

The pyrazol-5-ol/one system is susceptible to oxidation. The specific outcome of an oxidation reaction depends on the oxidant used and the reaction conditions. For instance, aerial oxidation of the related compound 4-aminoantipyrine (B1666024) in the presence of dimethylformamide has been reported to lead to the formation of a dimeric Schiff base structure. nih.gov This suggests that under certain conditions, oxidation can trigger more complex transformations involving other functional groups in the molecule. The presence of the electron-donating amino and hydroxyl groups can make the pyrazole ring more susceptible to oxidative degradation or ring-opening reactions with strong oxidizing agents. The compound and its analogs are also known to act as antioxidants, indicating their ability to be oxidized while scavenging free radicals. nih.gov

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Alkyl Halide |

| 4-(alkylamino)-3-ethyl-1-methyl-1H-pyrazol-5-ol |

| Dialkyl Sulfate |

| 4-(dialkylamino)-3-ethyl-1-methyl-1H-pyrazol-5-ol |

| Acyl Chloride |

| Acid Anhydride (B1165640) |

| 4-acylamino-3-ethyl-1-methyl-1H-pyrazol-5-ol |

| 4-acetamido-3-ethyl-1-methyl-1H-pyrazol-5-ol |

| Aldehyde |

| Ketone |

| Schiff Base / Imine |

| Substituted Benzaldehyde |

| N-benzylidene-4-amino-3-ethyl-1-methyl-1H-pyrazol-5-ol |

| Hemiaminal |

| Nitrous Acid |

| Sodium Nitrite |

| Hydrochloric Acid |

| Pyrazolediazonium salt |

| Phenol |

| Naphthol |

| Azo Compound |

| 4-aminoantipyrine |

Esterification and Etherification Reactions

The presence of a hydroxyl group at the C5 position of the pyrazole ring allows this compound to undergo typical reactions of alcohols, namely esterification and etherification. These reactions result in the formation of O-acylated and O-alkylated derivatives, respectively.

Esterification (O-Acylation): The C5-hydroxyl group can react with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (under appropriate catalytic conditions, e.g., Fischer esterification) to form the corresponding esters. It is important to note that the C4-amino group is also nucleophilic and can compete in acylation reactions, potentially leading to N-acylation or N,O-diacylation depending on the reaction conditions and the reactivity of the acylating agent. For instance, the reduction of a related 4-hydroxyiminopyrazolone in the presence of acetic anhydride leads to the acylation of the newly formed amino group. mdpi.com Selective O-acylation of the C5-hydroxyl group would likely require careful selection of reagents and conditions or the use of a protecting group for the C4-amino function.

Etherification (O-Alkylation): Similarly, the C5-hydroxyl group can be converted into an ether through Williamson ether synthesis or other alkylation methods. This involves deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide or a similar alkylating agent. As with esterification, the potential for N-alkylation at the C4-amino group exists, which may necessitate strategic reaction planning for selective synthesis.

| Reaction Type | Reagent Class | Potential Product |

| Esterification | Acid Halides (RCOCl), Anhydrides ((RCO)₂O) | 5-Acyloxy-4-amino-3-ethyl-1-methyl-1H-pyrazole |

| Etherification | Alkyl Halides (R-X) with Base | 5-Alkoxy-4-amino-3-ethyl-1-methyl-1H-pyrazole |

Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring is an aromatic system that can undergo electrophilic substitution. The rate and regioselectivity of these reactions are heavily influenced by the nature of the substituents on the ring. The electron-donating amino and hydroxyl groups in this compound activate the ring towards electrophilic attack.

Halogenation

Direct electrophilic halogenation of pyrazoles typically occurs at the C4 position, which is the most nucleophilic site on the unsubstituted ring. researchgate.netnih.govencyclopedia.pub However, in the target compound, this position is already occupied by the amino group. Therefore, direct C-H halogenation on the pyrazole ring is not a feasible pathway.

An alternative and more common strategy for introducing a halogen at the C4 position of a pyrazole ring, starting from a 4-amino derivative, is through a halogenodediazoniation reaction. beilstein-archives.org This two-step process involves:

Diazotization: The C4-primary amino group is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid) to form a pyrazolediazonium salt.

Halogen Displacement: The resulting diazonium group serves as an excellent leaving group and can be displaced by a halide (Cl⁻, Br⁻) in a Sandmeyer-type reaction, or by iodide (I⁻) upon treatment with potassium iodide.

This method allows for the regioselective introduction of a halogen at the C4 position, circumventing the issue of the blocked site in a direct electrophilic substitution.

Nitration and Nitrosation Reactions

Similar to halogenation, the direct nitration of the pyrazole ring is challenging due to the occupied C4 position. The most significant reaction of this compound with nitrosating agents, such as nitrous acid (HNO₂), is the diazotization of the C4-amino group, as mentioned previously. researchgate.net This reaction is a cornerstone of amine chemistry and serves as a gateway to a wide variety of 4-substituted pyrazoles. beilstein-journals.org

The precursor to 4-aminopyrazol-5-ols, the corresponding pyrazol-5-one, readily undergoes nitrosation at the active C4-methylene group to form 4-hydroxyimino or 4-nitroso derivatives. mdpi.com These intermediates are then typically reduced to afford the 4-amino compounds. This highlights the high reactivity of the C4 position towards electrophilic nitrosating agents before the introduction of the amino substituent.

Under more forceful nitrating conditions (e.g., strong nitric/sulfuric acid mixtures), degradation or side reactions may occur. While N-nitration of the amino group to form a nitramine derivative is a theoretical possibility, such reactions are not commonly reported for this class of compounds under standard conditions. researchgate.net

Cycloaddition and Cyclocondensation Reactions

The bifunctional nature of 4-aminopyrazoles, possessing both an exocyclic primary amine and an endocyclic secondary amine-like nitrogen (N1), makes them valuable precursors for the synthesis of fused heterocyclic systems. nih.govbeilstein-journals.org These reactions are typically cyclocondensations with 1,3-bielectrophilic reagents.

A prominent reaction pathway involves the diazotization of the C4-amino group, followed by coupling with compounds containing an active methylene (B1212753) group. The resulting azo intermediate can then undergo intramolecular cyclization to yield fused heterocycles. This strategy is particularly effective for the synthesis of pyrazolo[5,1-c] nih.govnih.govresearchgate.nettriazine derivatives. nih.govresearchgate.net

Another major class of cyclocondensation reactions involves the reaction of the N1 nitrogen and the C5-amino group (after tautomerization) with 1,3-dicarbonyl compounds or their equivalents (e.g., β-ketoesters, enaminones). This leads to the formation of pyrazolo[1,5-a]pyrimidines . beilstein-journals.orgchim.it The reaction proceeds through initial condensation with the more nucleophilic amino group, followed by intramolecular cyclization and dehydration.

| Reagent Type | Fused Ring System |

| Diazonium salt + Active methylene compound | Pyrazolo[5,1-c] nih.govnih.govresearchgate.nettriazine |

| β-Diketone / β-Ketoester | Pyrazolo[1,5-a]pyrimidine |

| Enaminone | Pyrazolo[3,4-b]pyridine or Pyrazolo[1,5-a]pyrimidine |

Detailed Mechanistic Studies of Key Transformations

Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling reaction outcomes and designing synthetic pathways.

Mechanism of Electrophilic Substitution (via Diazonium Salt): The mechanism for introducing a substituent at the C4 position via a diazonium salt begins with the formation of the nitrosating agent, nitrous acid, from sodium nitrite and a strong acid. The primary C4-amino group attacks the nitrosonium ion (NO⁺) to form an N-nitrosamine, which then tautomerizes and loses water under acidic conditions to generate the C4-pyrazolediazonium ion. In a subsequent Sandmeyer-type reaction, this diazonium ion can undergo a single-electron transfer from a copper(I) halide, leading to the formation of a pyrazolyl radical, dinitrogen gas, and a copper(II) halide. The pyrazolyl radical then abstracts a halogen from the copper(II) halide to yield the final 4-halopyrazole.

Mechanism of Cyclocondensation Reactions: The formation of fused ring systems like pyrazolo[5,1-c] nih.govnih.govresearchgate.nettriazines proceeds through a distinct multi-step mechanism. researchgate.net

Diazotization: The C4-amino group is converted into a diazonium salt as described above.

Azo Coupling: The electrophilic diazonium salt reacts with a carbanion derived from an active methylene compound (e.g., malononitrile (B47326), ethyl acetoacetate) to form a hydrazone intermediate.

Cyclization: The hydrazone undergoes intramolecular cyclization. A nucleophilic atom within the coupling partner (e.g., the nitrogen of a nitrile group or the oxygen of an ester carbonyl) attacks the N1 position of the pyrazole ring, or a nitrogen from the hydrazone attacks a carbonyl group on the side chain, leading to ring closure and subsequent aromatization to form the stable fused triazine system.

For the synthesis of pyrazolo[1,5-a]pyrimidines from β-dicarbonyl compounds, the mechanism involves the initial nucleophilic attack of the C5-amino group onto one of the carbonyl carbons. This is followed by an intramolecular cyclization where the N1-nitrogen attacks the second carbonyl group. The reaction is completed by a dehydration step, which results in the formation of the aromatic fused pyrimidine (B1678525) ring. beilstein-journals.org

Similarly, condensations that lead to bis-pyrazolone structures, often seen with pyrazol-5-one precursors, proceed via a tandem Knoevenagel condensation followed by a Michael addition. nih.gov In this sequence, the active methylene group of a pyrazolone (B3327878) condenses with an aldehyde to form an α,β-unsaturated intermediate. researchgate.netorganic-chemistry.orgwikipedia.org A second molecule of the pyrazolone then acts as a Michael donor, attacking the β-carbon of the unsaturated system in a 1,4-conjugate addition. byjus.comwikipedia.orgmasterorganicchemistry.com While the subject compound lacks the active methylene group for the initial Knoevenagel step, this mechanism is fundamental to the reactivity of its pyrazol-5-one precursors.

Derivatization and Synthesis of Advanced Architectures from 4 Amino 3 Ethyl 1 Methyl 1h Pyrazol 5 Ol

Functionalization Strategies for 4-amino-3-ethyl-1-methyl-1H-pyrazol-5-ol

The reactivity of this compound is characterized by the nucleophilic nature of the amino group at position 4, the acidic proton of the hydroxyl group at position 5, and the potential for substitution on the pyrazole (B372694) ring. These sites can be selectively modified to introduce a variety of functional groups, thereby tuning the molecule's physicochemical and biological properties.

Modification at the Amino Group (Position 4)

The amino group at position 4 is a primary site for nucleophilic attack and can readily undergo a range of chemical transformations.

Acylation: The amino group can be acylated using acid chlorides or anhydrides to form the corresponding amides. For instance, reaction with chloroacetyl chloride in a suitable solvent would yield N-(3-ethyl-5-hydroxy-1-methyl-1H-pyrazol-4-yl)-2-chloroacetamide. mdpi.com This introduces a reactive handle for further nucleophilic substitution reactions.

Schiff Base Formation: Condensation with various aldehydes and ketones leads to the formation of Schiff bases (imines). This reaction is typically carried out by refluxing the aminopyrazole with the carbonyl compound in a solvent like ethanol (B145695). mdpi.com

Urea and Thiourea (B124793) Derivatives: Reaction with isocyanates and isothiocyanates provides a straightforward route to pyrazolylurea and thiourea derivatives, respectively. nih.gov

Diazotization: The primary amino group can be converted to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of substituents at the 4-position.

| Reaction Type | Reagent Example | Product Type |

| Acylation | Chloroacetyl chloride | N-acyl pyrazole |

| Schiff Base Formation | Benzaldehyde (B42025) | Imine |

| Urea Formation | Phenyl isocyanate | Pyrazolylurea |

| Thiourea Formation | Phenyl isothiocyanate | Pyrazolylthiourea |

Modification at the Hydroxyl Group (Position 5)

The hydroxyl group at position 5, existing in tautomeric equilibrium with the pyrazolone (B3327878) form, can be functionalized through various reactions.

O-Alkylation: In the presence of a base, the hydroxyl group can be deprotonated and subsequently alkylated with alkyl halides.

O-Acylation: Reaction with acylating agents can lead to the formation of esters at the 5-position.

Conversion to Thiol: The hydroxyl group can be converted to a thiol group using reagents like Lawesson's reagent, which would then allow for the synthesis of thioether derivatives. nih.gov

| Reaction Type | Reagent Example | Product Type |

| O-Alkylation | Methyl iodide | 5-methoxy pyrazole |

| O-Acylation | Acetic anhydride (B1165640) | 5-acetoxy pyrazole |

| Thionation | Lawesson's reagent | Pyrazole-5-thiol |

Substitution at the Pyrazole Ring Carbon Atoms

While the existing substituents on the pyrazole ring of this compound direct reactivity towards the amino and hydroxyl groups, electrophilic substitution at the carbon atoms of the pyrazole ring is also possible, typically requiring activation.

Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphoryl chloride and dimethylformamide, can introduce a formyl group onto the pyrazole ring, likely at an unsubstituted position if available, though this is less common for heavily substituted pyrazoles. chemmethod.com

Coupling Reactions: After conversion of a ring position to a suitable leaving group (e.g., a halogen), palladium-catalyzed cross-coupling reactions such as Suzuki or Heck couplings can be employed to introduce aryl or vinyl substituents.

Synthesis of Dimeric and Oligomeric Pyrazolyl Derivatives

The synthesis of dimeric and oligomeric structures from this compound can be achieved through reactions that link two or more pyrazole units.

One of the most common methods for creating dimeric pyrazole structures is the synthesis of bis(pyrazolyl)methanes. This typically involves the condensation of two equivalents of a pyrazolone with an aldehyde in the presence of a catalyst. researchgate.netekb.eg For this compound, this would involve reaction at the C4 position, likely after tautomerization to the pyrazolone form.

Another approach involves the oxidative dimerization of aminopyrazoles. Copper-promoted dimerization of 5-aminopyrazoles has been shown to produce pyrazole-fused pyridazines and pyrazines through direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. mdpi.comnih.govresearchgate.net This methodology could potentially be applied to create dimeric structures from this compound.

| Dimerization Strategy | Reagents/Conditions | Resulting Structure |

| Bis(pyrazolyl)methane synthesis | Aldehyde, Catalyst | Two pyrazole rings linked by a methylene (B1212753) bridge |

| Oxidative Dimerization | Copper catalyst, Oxidant | Fused dipyrazole systems (e.g., dipyrazolopyridazine) |

Construction of Fused and Bridged Heterocyclic Systems

The bifunctional nature of this compound makes it an excellent precursor for the construction of fused heterocyclic systems. The amino and hydroxyl groups can react with bifunctional reagents to form new rings fused to the pyrazole core.

Pyrazolo[4,3-d]pyrimidine Scaffolds

A prominent example of fused heterocyclic synthesis from aminopyrazoles is the construction of pyrazolo[4,3-d]pyrimidines. tandfonline.comnih.govtandfonline.com The general synthetic route involves the reaction of a 4-aminopyrazole derivative with a carboxylic acid or its derivative, followed by cyclization.

A typical synthetic sequence is as follows:

Amide Formation: The 4-amino group of the pyrazole is first acylated with a substituted carboxylic acid in the presence of coupling agents like EDCI and HOBt. tandfonline.comnih.gov

Cyclization: The resulting amide intermediate undergoes cyclization upon treatment with a base such as sodium ethoxide in ethanol under reflux to form a pyrazolo[4,3-d]pyrimidinone. tandfonline.comnih.gov

Chlorination: The pyrimidinone is then treated with a chlorinating agent like phosphoryl chloride (POCl₃) to yield a 7-chloro-pyrazolo[4,3-d]pyrimidine intermediate. tandfonline.comnih.gov

Nucleophilic Substitution: The chlorine at the 7-position is a good leaving group and can be readily displaced by various nucleophiles, such as amines, to introduce a wide range of substituents and build a library of pyrazolo[4,3-d]pyrimidine derivatives. tandfonline.comnih.govtandfonline.com

| Step | Reagents | Intermediate/Product |

| 1. Amide Formation | Carboxylic acid, EDCI, HOBt | N-(pyrazol-4-yl)amide |

| 2. Cyclization | NaOEt, EtOH | Pyrazolo[4,3-d]pyrimidinone |

| 3. Chlorination | POCl₃ | 7-Chloro-pyrazolo[4,3-d]pyrimidine |

| 4. Nucleophilic Substitution | Amine | 7-Amino-pyrazolo[4,3-d]pyrimidine |

Imidazo[1,2-b]pyrazole Systems

The synthesis of imidazo[1,2-b]pyrazole systems from 5-aminopyrazole precursors, such as this compound, is efficiently achieved through multicomponent reactions. A particularly effective method is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction. nih.gov This approach involves the condensation of a 5-aminopyrazole, an aldehyde, and an isocyanide, often catalyzed by a Lewis or Brønsted acid. nih.gov

This reaction is chemo- and regioselective, providing a rapid and operationally simple one-pot protocol for constructing diverse libraries of imidazo[1,2-b]pyrazoles. nih.gov The process typically begins with the formation of an imine from the aminopyrazole and the aldehyde, which then reacts with the isocyanide. An intramolecular cyclization follows, leading to the fused heterocyclic system. Microwave-assisted protocols can accelerate the reaction, often completing within minutes. nih.gov The versatility of the GBB reaction allows for the introduction of a wide range of substituents by varying the aldehyde and isocyanide components, leading to highly functionalized imidazo[1,2-b]pyrazole analogues in good to excellent yields. nih.gov

| Aldehyde Component (R¹-CHO) | Isocyanide Component (R²-NC) | Yield (%) |

| Benzaldehyde | tert-Butyl isocyanide | 83% |

| 4-Chlorobenzaldehyde | tert-Butyl isocyanide | 75% |

| 4-Methoxybenzaldehyde | tert-Butyl isocyanide | 78% |

| Benzaldehyde | Cyclohexyl isocyanide | 80% |

| 4-Nitrobenzaldehyde | Benzyl isocyanide | 65% |

Pyrano-Pyrazole Architectures

Pyrano[2,3-c]pyrazoles represent another important class of fused heterocycles synthesized from aminopyrazole precursors. A prevalent and efficient method for their construction is a one-pot, four-component reaction. This reaction typically involves the condensation of an aromatic aldehyde, malononitrile (B47326), a pyrazolone source (formed in situ from ethyl acetoacetate (B1235776) and hydrazine (B178648) hydrate), and a catalyst. jetir.orgsciensage.info The use of this compound would serve as the pyrazolone core in this synthesis.

The reaction proceeds under various conditions, including solvent-free grinding or refluxing in a solvent like ethanol, often in the presence of a basic catalyst such as piperidine (B6355638) or triethylamine, or novel catalysts like N-methyl pyridinium (B92312) toluene (B28343) sulfonate (NMPyTs). jetir.orgnih.gov This multicomponent strategy is valued for its high atom economy, operational simplicity, and the ability to generate a library of derivatives by simply varying the aldehyde substrate. jetir.org The resulting 6-amino-4-aryl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivatives are often obtained in high yields with short reaction times. jetir.orgsciensage.info

| Aldehyde (R-C₆H₄-CHO) | Catalyst | Time (min) | Yield (%) |

| Benzaldehyde | NMPyTs | 15 | 80% |

| 4-Chlorobenzaldehyde | NMPyTs | 10 | 90% |

| 4-Hydroxybenzaldehyde | NMPyTs | 11 | 90% |

| 4-Nitrobenzaldehyde | NMPyTs | 7 | 95% |

| 4-Methylbenzaldehyde | NMPyTs | 14 | 85% |

| 4-Fluorobenzaldehyde | NMPyTs | 12 | 87% |

Other Annulated Heterocycles

The reactive nature of the this compound scaffold allows for its use as a precursor to a wide array of other annulated (fused) heterocyclic systems. The presence of the amino group and the adjacent ring nitrogen makes it an ideal building block for constructing fused pyrimidine (B1678525), triazine, and pyridine (B92270) rings. chim.itmdpi.com

One of the most common transformations is the synthesis of pyrazolo[1,5-a]pyrimidines . This is typically achieved through the cyclocondensation of the aminopyrazole with β-dicarbonyl compounds, β-ketoesters, or their synthetic equivalents. chim.itmdpi.com For instance, reaction with a β-ketoester in the same pot following the aminopyrazole's formation can yield pyrazolo[1,5-a]pyrimidinones, often facilitated by microwave irradiation. chim.it

Furthermore, derivatization of the amino group can lead to more complex fused systems. For example, diazotization of aminopyrazoles can serve as a route to pyrazolo[3,4-d] nih.govnih.govnih.govtriazinones . chim.it The reaction of aminopyrazoles with other bifunctional reagents can lead to the formation of pyrazolo[3,4-b]pyridines , demonstrating the broad utility of this starting material in creating diverse fused heterocyclic structures. chim.itnih.gov

Exploration of Chemical Space through Structural Diversification and Analog Synthesis

The this compound core is a privileged scaffold for exploring chemical space through structural diversification and the synthesis of analogs. nih.gov Its utility stems from the accessible reactive sites that allow for the facile generation of compound libraries, primarily through multicomponent reactions and the synthesis of annulated derivatives as previously described. nih.govjetir.org

Structural diversification is achieved by systematically altering the various components used in these syntheses. In the creation of imidazo[1,2-b]pyrazoles, a wide array of commercially available aldehydes and isocyanides can be employed to introduce diverse functional groups and steric properties. nih.gov Similarly, for pyrano-pyrazole synthesis, a vast selection of aromatic and heteroaromatic aldehydes can be used to modify the 4-position of the pyran ring, leading to a large number of analogs with varied electronic and lipophilic characteristics. jetir.org

Beyond fused systems, the amino group itself can be derivatized. Acylation, for instance, can produce a range of 4-(acylamino)pyrazoles. chim.it This functional handle can then be used for further coupling reactions, expanding the accessible chemical space. The combination of these strategies—multicomponent reactions, synthesis of diverse annulated systems, and direct derivatization of the core structure—provides a powerful platform for generating extensive libraries of pyrazole-based compounds for various research applications. nih.gov

| Starting Material | Reaction Type | Resulting Heterocyclic Core |

| 4-Aminopyrazole | GBB 3-Component Reaction | Imidazo[1,2-b]pyrazole |

| 4-Aminopyrazole | 4-Component Reaction | Pyrano[2,3-c]pyrazole |

| 4-Aminopyrazole | Cyclocondensation with β-ketoesters | Pyrazolo[1,5-a]pyrimidine |

| 4-Aminopyrazole | Vilsmeier–Haack reaction followed by cyclization | Pyrazolo[3,4-b]pyridine |

| 4-Aminopyrazole | Diazotization and cyclization | Pyrazolo[3,4-d] nih.govnih.govnih.govtriazinone |

Computational and Theoretical Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental in predicting the electronic behavior and spectroscopic properties of molecules. For pyrazole (B372694) derivatives, these calculations help in understanding their antioxidant potential and chemical reactivity.

Electronic Structure and Properties (e.g., HOMO-LUMO Energies, Ionization Potential, Chemical Hardness)

The electronic properties of 4-aminopyrazol-5-ols have been investigated using quantum mechanical calculations to correlate their structure with their antioxidant activity. mdpi.com These studies focus on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical indicators of a molecule's ability to donate or accept electrons.

For analogous 4-aminopyrazolols, calculations have shown that these compounds are characterized by a lower HOMO-LUMO energy gap, a lower ionization potential (IP), and lower chemical hardness (η) when compared to their 4-hydroxyiminopyrazol-5-one precursors. mdpi.com A smaller HOMO-LUMO gap signifies higher chemical reactivity and a greater ease of electronic excitation. nih.govresearchgate.net The ionization potential, representing the energy required to remove an electron, and chemical hardness, indicating resistance to change in electron distribution, are key descriptors of chemical reactivity. The lower values of these parameters in 4-aminopyrazolols are consistent with their observed higher antioxidant activities, which are realized through a single electron transfer (SET) mechanism. mdpi.com

Interactive Data Table: Electronic Properties of Related Pyrazole Analogs Below is a conceptual table illustrating typical calculated electronic properties for pyrazole derivatives based on available literature for analogous compounds.

| Property | Calculated Value (Conceptual) | Significance |

| HOMO Energy | High (e.g., > -6.0 eV) | Indicates strong electron-donating ability. |

| LUMO Energy | Low (e.g., < -1.0 eV) | Indicates capacity to accept electrons. |

| HOMO-LUMO Gap (ΔE) | Small | Suggests high chemical reactivity. researchgate.net |

| Ionization Potential (IP) | Low | Correlates with antioxidant activity via SET. mdpi.com |

| Chemical Hardness (η) | Low | Indicates higher reactivity. mdpi.com |

Vibrational Frequencies and Spectroscopic Predictions

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. DFT calculations are commonly used to predict the vibrational frequencies of pyrazole derivatives. derpharmachemica.com These predictions aid in the assignment of complex experimental spectra by providing a theoretical basis for the vibrational modes of the molecule. researchgate.net For various heterocyclic compounds, including pyrazole analogs, theoretically calculated vibrational wavenumbers have shown strong correlation with experimental data. derpharmachemica.comresearchgate.net Such studies involve optimizing the molecular geometry and then calculating the harmonic vibrational frequencies at that geometry. The calculated spectra can predict characteristic peaks for functional groups such as N-H stretching, C=O stretching, and ring deformation modes, providing a detailed picture of the molecule's vibrational behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the structure and reactivity of organic molecules. In the study of pyrazole derivatives, DFT has been applied to explore their geometries, electronic properties, and spectroscopic features. mdpi.comresearchgate.net Methods like B3LYP are frequently employed to optimize molecular geometries and calculate various parameters. nih.govresearchgate.net DFT studies on related 4-aminopyrazolols have been crucial in establishing a link between their electronic characteristics (like low ionization potential) and their efficacy as antioxidants. mdpi.com These applications underscore the power of DFT in rational drug design and the elucidation of structure-activity relationships.

Theoretical Studies on Tautomeric Equilibria and Proton Transfer Pathways

Pyrazol-5-ones are known to exist in multiple tautomeric forms (OH, NH, and CH forms), and their equilibrium is influenced by substitution patterns and the solvent environment. researchgate.net Theoretical studies are essential for determining the relative stabilities of these tautomers. For N-substituted pyrazolones, the number of possible tautomers is reduced. researchgate.net Computational investigations on related pyrazolones have used methods like HF, DFT, and MP2 to calculate the relative energies of different tautomeric and isomeric forms. researchgate.net These studies often include the effect of the solvent using models like the Polarizable Continuum Model (PCM) to estimate the relative stabilities in solution. researchgate.net Such calculations help to predict the predominant tautomeric form under specific conditions, which is crucial as different tautomers can exhibit distinct chemical and biological properties.

Reaction Mechanism Elucidation via Computational Methods, including Energy Diagrams

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and construct an energy diagram. This approach has been applied to understand various reactions involving heterocyclic systems, such as cycloaddition and condensation reactions that form pyrazole rings. nih.govmdpi.com For instance, in the synthesis of pyrazole derivatives, computational studies can confirm the proposed mechanism by identifying key intermediates and transition states, thereby providing a deeper understanding of the reaction kinetics and thermodynamics. mdpi.com

Molecular Modeling for Ligand-Receptor Interaction Studies